Fmoc-MeAdod(2)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

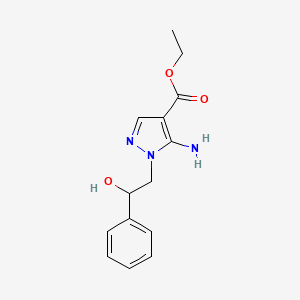

“Fmoc-MeAdod(2)-OH” is likely a derivative of Fmoc-modified amino acids or short peptides. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids or short peptides typically involves Fmoc solid-phase peptide synthesis . This method is applicable for the most common type of synthesis, where Fmoc is used as the protective group and piperidine as the deprotecting agent . A simple RP-HPLC method based on an internal standard is proposed to determine the resin loading in solid-phase peptide synthesis . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids or short peptides is characterized by the presence of the Fmoc group, which contributes to their inherent hydrophobicity and aromaticity . The self-assembly of these molecules refers to a variety of non-covalent interactions, including hydrogen bonding, hydrophobic, aromatic interactions, and in some cases, electrostatic interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-modified amino acids or short peptides typically include the stepwise addition of N-protected amino acid to the amino group on a growing peptide chain immobilized on a solid support . Once the desired peptide chain length is reached, the crude peptide is cleaved from the resin while simultaneously removing all protecting groups using a suitable reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids or short peptides are largely determined by the Fmoc group. This group imparts hydrophobicity and aromaticity to these molecules, enabling them to self-assemble and form diverse nanostructures .科学研究应用

纳米组装和材料开发

在生物医学材料的开发中,使用芴甲氧羰基(Fmoc)修饰的自组装构件变得突出。由 Fmoc 修饰的氨基酸形成的纳米组装体在抗菌和抗炎应用中展示出巨大的潜力。值得注意的是,整合这些纳米组装体的复合材料已证明具有抑制细菌生长而不损害哺乳动物细胞活力的能力。抗菌活性所需的剂量低确保了纳米组装体的整合不会对这些材料的机械和光学性能产生不利影响,突出了它们在生物医学应用中的前景 (Schnaider 等人,2019 年)。

功能材料制造

用 9-芴甲氧羰基(Fmoc)基团修饰的氨基酸和短肽以其非凡的自组装能力而闻名,这在很大程度上归因于 Fmoc 部分固有的疏水性和芳香性。这些特性促进了构建模块的关联,使 Fmoc 修饰的生物分子成为各种应用的通用候选者。Fmoc 修饰的氨基酸和肽的使用涵盖了广泛的领域,包括细胞培养、生物模板化、光学、药物递送、催化、治疗和抗生素应用。这种多功能性源于 Fmoc 部分的独特特性和修饰的生物分子的自组织性质,突出了它们在功能材料开发中的巨大潜力 (Tao 等人,2016 年)。

生物医学应用

基于 Fmoc 功能化氨基酸的超分子水凝胶已成为一类新型材料,特别值得注意的是它们的生物相容性和可生物降解性。这些材料,例如 FMOC-Lys(FMOC)-OH,因其微弱的抗菌性能而受到认可。FMOC-Lys(FMOC)-OH 在超分子凝胶中的加入,特别是当与胶体和离子银混合物结合时,已在增强抗菌活性方面显示出有希望的结果。凝胶的特性及其与各种物质(例如银混合物)的相互作用已通过傅里叶变换红外光谱、紫外可见光谱和荧光光谱以及动态光散射和扫描电子显微镜等技术得到广泛表征。这些见解极大地促进了我们对这些凝胶生物医学潜力的理解 (Croitoriu 等人,2021 年)。

作用机制

Target of Action

Fmoc-modified amino acids and peptides are known for their self-assembly features . They have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mode of Action

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-modified amino acids and peptides can form unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Result of Action

The self-assembly of Fmoc-modified amino acids and peptides can result in structures with various functionalities, which can be used in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

未来方向

The future directions in the field of Fmoc-modified amino acids or short peptides involve making the synthesis process more sustainable. This includes reducing solvent consumption and adopting greener solvents . Additionally, there is ongoing research to develop simple and general methodologies for the synthesis of peptide thioester surrogates .

属性

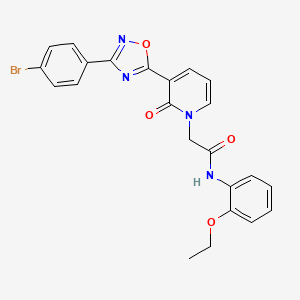

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYFTMCAJRSNF-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2640475.png)

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)

![Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate](/img/structure/B2640483.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)

![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)